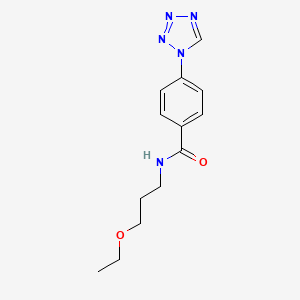
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-ethoxypropyl)-4-(1H-tetrazol-1-yl)benzamide, commonly known as ETPB, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETPB belongs to the class of benzamide derivatives and is known to exhibit a wide range of biochemical and physiological effects.
科学研究应用
ETPB has been extensively studied for its potential applications in scientific research. One of the most significant applications of ETPB is in the field of neuroscience. ETPB has been shown to inhibit the activity of the protein kinase CK2, which is known to play a crucial role in neuronal signaling. This inhibition leads to a reduction in the release of neurotransmitters such as dopamine, which can be useful in studying the mechanisms of addiction and other neurological disorders.
ETPB has also been studied for its potential applications in cancer research. CK2 is known to be overexpressed in many types of cancer, and ETPB has been shown to inhibit its activity, leading to a reduction in cancer cell proliferation. ETPB has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
作用机制
ETPB inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from phosphorylating its substrates, leading to a reduction in their activity. CK2 is known to play a crucial role in many cellular processes, including DNA repair, cell cycle regulation, and gene expression. Therefore, the inhibition of CK2 by ETPB can have significant effects on cellular function.
Biochemical and Physiological Effects:
ETPB has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on CK2, ETPB has been shown to inhibit the activity of other kinases, including protein kinase C and casein kinase 1. ETPB has also been shown to inhibit the activity of phosphodiesterase 4, an enzyme that plays a role in inflammation.
实验室实验的优点和局限性
One of the significant advantages of using ETPB in lab experiments is its specificity for CK2. ETPB has been shown to have minimal effects on other kinases, making it a useful tool for studying the specific role of CK2 in cellular processes. However, ETPB has also been shown to have limited solubility in water, which can make it challenging to use in some experiments.
未来方向
There are several future directions for research on ETPB. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the effects of ETPB on other cellular processes, such as DNA repair and gene expression. Additionally, the potential use of ETPB in cancer therapy requires further investigation, including the development of more effective delivery methods.
合成方法
The synthesis of ETPB involves the reaction of 4-aminobenzoic acid with ethyl 3-bromopropionate to form ethyl 3-(4-aminophenyl)propanoate. This intermediate is then reacted with sodium azide to form ethyl 3-(4-azidophenyl)propanoate. Finally, the azide group is reduced using palladium on carbon to form ETPB.
属性
IUPAC Name |
N-(3-ethoxypropyl)-4-(tetrazol-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O2/c1-2-20-9-3-8-14-13(19)11-4-6-12(7-5-11)18-10-15-16-17-18/h4-7,10H,2-3,8-9H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNKXLIPVCUOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=CC=C(C=C1)N2C=NN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-isopropyl-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-1-methylbenzene](/img/structure/B5201069.png)
![N-cyclopropyl-3-{[1-(3,5-dimethylbenzyl)-4-piperidinyl]oxy}-4-methoxybenzamide](/img/structure/B5201077.png)

![ethyl 1-{[(2-thienylcarbonyl)amino]carbonothioyl}-4-piperidinecarboxylate](/img/structure/B5201090.png)
![2-[(4-chlorophenyl)thio]-N-[2-(methylthio)ethyl]acetamide](/img/structure/B5201105.png)
![N-(4-chlorophenyl)-2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B5201106.png)

![3-[1-(2-chlorobenzyl)-3-(3,4-dimethoxyphenyl)-1H-pyrazol-4-yl]-2-(2,2-dimethylpropanoyl)acrylonitrile](/img/structure/B5201121.png)





![1-{2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5201182.png)